molecular formula C11H15NO2 B14124037 N-[1-(2-ethoxyphenyl)ethyl]formamide CAS No. 1031927-89-5

N-[1-(2-ethoxyphenyl)ethyl]formamide

Cat. No.: B14124037
CAS No.: 1031927-89-5
M. Wt: 193.24 g/mol
InChI Key: PATXLGRDDVAORZ-UHFFFAOYSA-N
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Description

N-[1-(2-ethoxyphenyl)ethyl]formamide is an organic compound with the molecular formula C11H15NO2 It is a formamide derivative, characterized by the presence of a formyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethoxyphenyl)ethyl]formamide typically involves the reaction of 2-ethoxyacetophenone with formamide under specific conditions. One common method includes the use of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction. The reaction is carried out under solvent-free conditions, which makes it more environmentally friendly and efficient .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The use of solid acid catalysts like RHA-SO3H allows for the reaction to be conducted with high yields and short reaction times, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

N-[1-(2-ethoxyphenyl)ethyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide: This compound has a similar formamide structure but with different substituents.

    N-Ethylformamide: This compound has a simpler structure with an ethyl group attached to the formamide.

Uniqueness

N-[1-(2-ethoxyphenyl)ethyl]formamide is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other formamide derivatives and useful in various applications .

Properties

CAS No.

1031927-89-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[1-(2-ethoxyphenyl)ethyl]formamide

InChI

InChI=1S/C11H15NO2/c1-3-14-11-7-5-4-6-10(11)9(2)12-8-13/h4-9H,3H2,1-2H3,(H,12,13)

InChI Key

PATXLGRDDVAORZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)NC=O

Origin of Product

United States

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